

In-Depth Technical Guide to TAMRA-PEG4-Tetrazine: Properties and Bioorthogonal Applications

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Compound of Interest

Compound Name: TAMRA-PEG4-Tetrazine

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This guide provides a comprehensive overview of 5-Carboxytetramethylrhodamine (TAMRA)-PEG4-Tetrazine, a key reagent in bioorthogonal chemistry. It details its photophysical properties, experimental protocols for its application in labeling biomolecules, and illustrates relevant workflows and signaling pathways.

Core Properties of TAMRA-PEG4-Tetrazine

TAMRA-PEG4-Tetrazine is a fluorescent probe that combines the bright, photostable TAMRA fluorophore with a tetrazine moiety through a polyethylene glycol (PEG) spacer. The tetrazine group enables highly specific and rapid bioorthogonal ligation with strained dienophiles, most notably trans-cyclooctene (TCO), via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.^{[1][2]} This reaction is characterized by its exceptional kinetics and the absence of cytotoxic catalysts, making it ideal for applications in living systems.^{[1][2]} The PEG4 linker enhances the molecule's solubility in aqueous buffers and reduces non-specific binding.

Quantitative Data Summary

The following table summarizes the key quantitative properties of **TAMRA-PEG4-Tetrazine** and its core fluorophore, TAMRA.

Property	Value	Notes
Excitation Maximum (λ_{ex})	~544 - 552 nm	The exact maximum can vary slightly depending on the solvent and conjugation state. [1] [3] [4]
Emission Maximum (λ_{em})	~572 - 580 nm	The emission peak is characteristic of the TAMRA fluorophore. [1] [5] [6]
Molar Extinction Coefficient (ϵ)	~90,000 - 95,000 M ⁻¹ cm ⁻¹	A measure of how strongly the molecule absorbs light at its excitation maximum. [1] [4]
Molecular Weight (MW)	~846.9 g/mol	For the TAMRA-PEG4-Tetrazine conjugate. [1]
Quantum Yield (Φ)	~0.1 - 0.5	Represents the efficiency of the fluorescence process. [1] [6]
Solubility	DMSO, DMF	Soluble in common organic solvents used for preparing stock solutions. [1]

Experimental Protocols

General Protocol for Bioorthogonal Labeling of TCO-Modified Proteins

This protocol outlines the general steps for labeling a protein functionalized with a trans-cyclooctene (TCO) group using **TAMRA-PEG4-Tetrazine**.

Materials:

- TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
- **TAMRA-PEG4-Tetrazine**
- DMSO or DMF for stock solution preparation

- Size-exclusion chromatography (SEC) column or dialysis cassette for purification

Procedure:

- Prepare a stock solution of **TAMRA-PEG4-Tetrazine**: Dissolve the lyophilized **TAMRA-PEG4-Tetrazine** in DMSO or DMF to a concentration of 1-10 mM.
- Reaction Setup: In a microcentrifuge tube, combine the TCO-modified protein with a 1.1 to 2-fold molar excess of the **TAMRA-PEG4-Tetrazine** stock solution.^[7] The final concentration of the protein should typically be in the low micromolar range.
- Incubation: Incubate the reaction mixture at room temperature for 30-120 minutes.^[7] The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
- Purification: Remove the excess, unreacted **TAMRA-PEG4-Tetrazine** from the labeled protein using a desalting column, spin filtration, or dialysis.
- Confirmation of Labeling: Successful labeling can be confirmed by measuring the absorbance of the purified protein at 280 nm (for protein concentration) and ~550 nm (for TAMRA concentration). The degree of labeling can be calculated using the respective extinction coefficients.

Protocol for In-Situ Labeling of Intracellular Proteins in Live Cells

This protocol describes the labeling of a tetrazine-tagged intracellular protein with a TCO-functionalized fluorescent probe. While the example uses a generic TCO-fluorophore, the principle is directly applicable to a scenario where the protein is TCO-tagged and labeled with **TAMRA-PEG4-Tetrazine**.

Materials:

- Mammalian cells expressing the TCO-tagged protein of interest
- **TAMRA-PEG4-Tetrazine**

- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- Fluorescence microscope

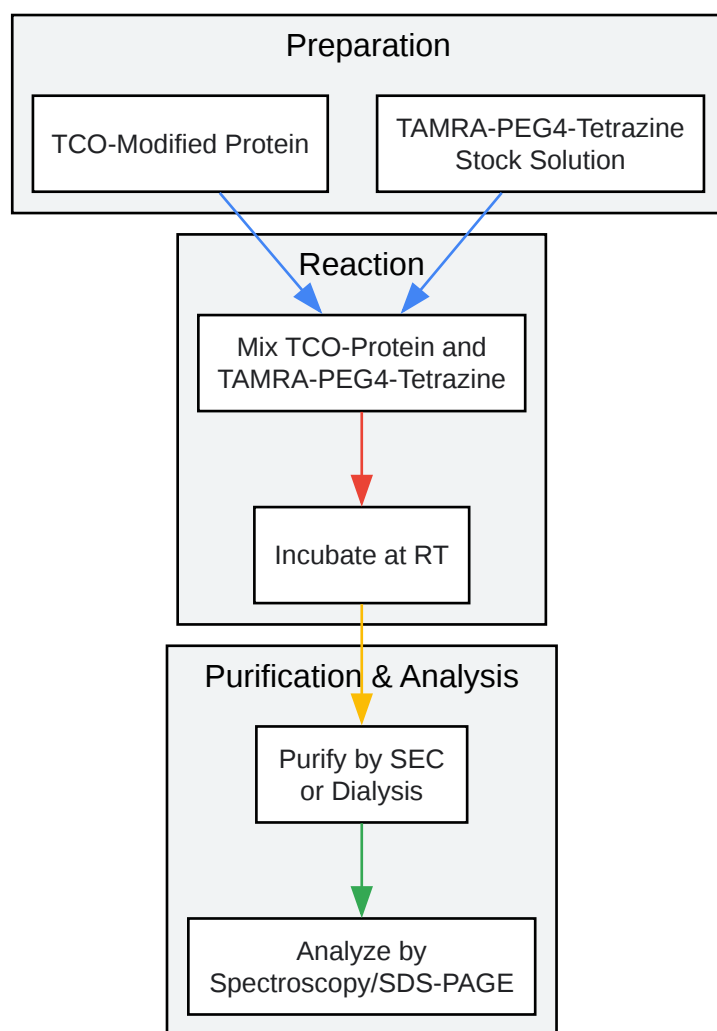
Procedure:

- Cell Culture: Culture the cells expressing the TCO-modified protein in a suitable vessel (e.g., glass-bottom dish for microscopy).
- Prepare Labeling Solution: Prepare a working solution of **TAMRA-PEG4-Tetrazine** in pre-warmed complete cell culture medium. The final concentration typically ranges from 1-10 μM . It is advisable to perform a titration to find the optimal concentration.
- Cell Labeling: a. Remove the culture medium from the cells and wash once with pre-warmed PBS. b. Add the **TAMRA-PEG4-Tetrazine** working solution to the cells. c. Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator.
- Washing: a. Remove the labeling solution. b. Wash the cells 2-3 times with pre-warmed live-cell imaging medium to remove unbound probe.
- Imaging: Add fresh, pre-warmed live-cell imaging medium to the cells and image using a fluorescence microscope with appropriate filter sets for TAMRA (Excitation: ~540-560 nm, Emission: ~570-620 nm).

Visualizing Workflows and Pathways

Bioorthogonal Labeling Workflow

The following diagram illustrates the general workflow for labeling a TCO-modified biomolecule with **TAMRA-PEG4-Tetrazine**.

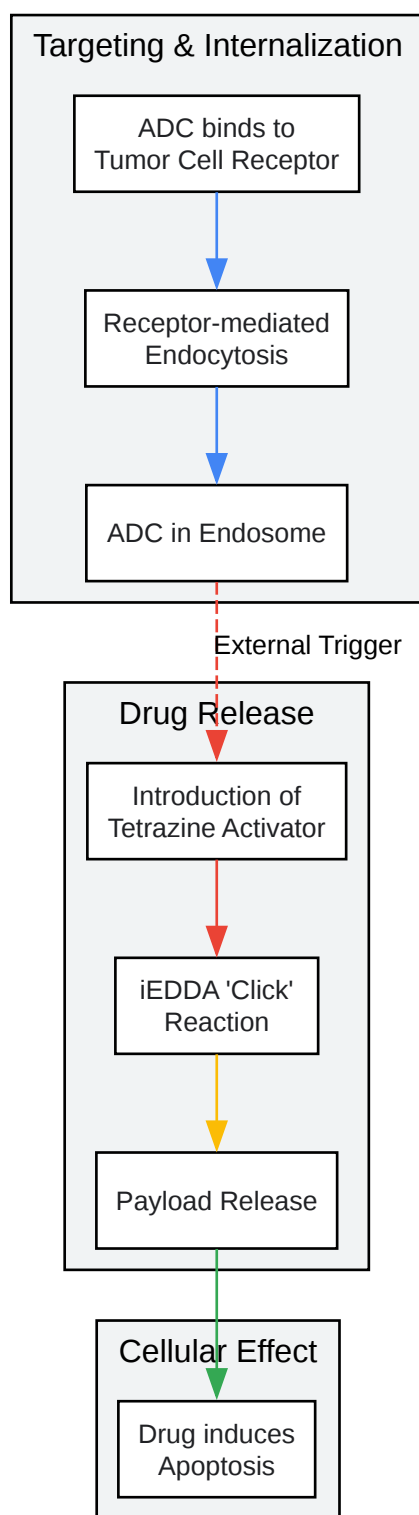


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Caption: General workflow for bioorthogonal protein labeling.

Antibody-Drug Conjugate (ADC) Signaling Pathway

This diagram shows a simplified signaling pathway for an antibody-drug conjugate (ADC) that utilizes tetrazine "click-to-release" chemistry for targeted drug delivery.

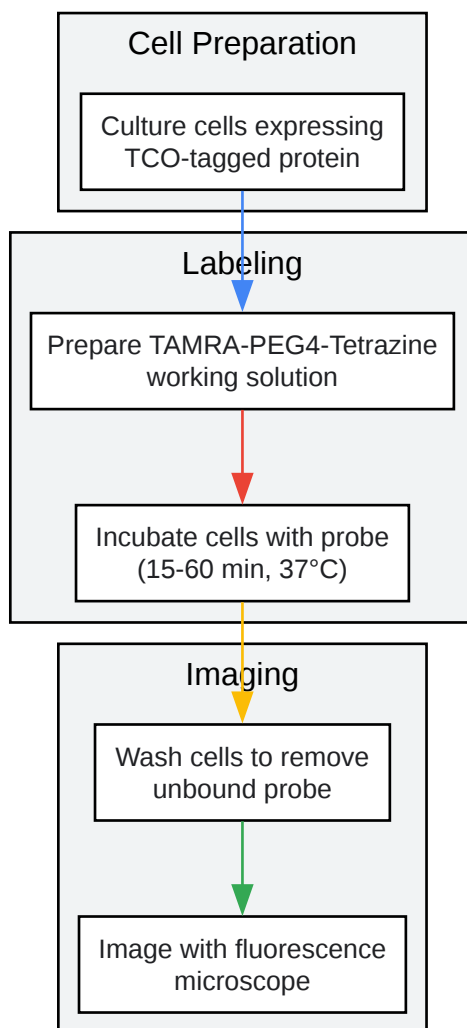


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Caption: ADC "click-to-release" mechanism.

Experimental Workflow for Live Cell Imaging

This diagram outlines the key steps for labeling and imaging intracellular proteins in live cells using **TAMRA-PEG4-Tetrazine**.



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Caption: Live cell imaging experimental workflow.

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